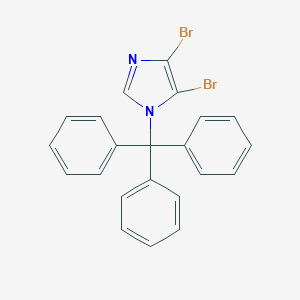
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N-(4-Benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BMBP and is known for its ability to selectively bind to certain proteins and enzymes in the body. In
作用機序
The mechanism of action of BMBP is through its ability to selectively bind to certain proteins and enzymes. BMBP binds to these proteins and enzymes through specific interactions with their amino acid residues. This binding can lead to changes in the conformation and activity of the protein or enzyme, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
BMBP has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BMBP can inhibit the activity of certain enzymes, including glycosidases and proteases. BMBP has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that BMBP can reduce inflammation and improve glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
One of the primary advantages of using BMBP in lab experiments is its ability to selectively bind to certain proteins and enzymes. This makes it a valuable tool for studying their functions and interactions. BMBP is also relatively easy to synthesize and purify, making it readily available for use in research. However, there are also limitations to using BMBP in lab experiments. One limitation is that BMBP may not be effective in all experimental systems, as its binding affinity and specificity may vary depending on the protein or enzyme being studied.
将来の方向性
There are several future directions for research on BMBP. One area of research is in the development of new drugs and therapies that target specific proteins and enzymes. BMBP can be used as a starting point for the development of new compounds that have improved binding affinity and specificity. Another area of research is in the study of protein-protein interactions. BMBP can be used to study the interactions between different proteins and enzymes, which can provide valuable insights into their functions and roles in cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of BMBP, particularly in vivo.
合成法
BMBP is a complex chemical compound that requires a multi-step synthesis process. The synthesis of BMBP involves the reaction of various organic compounds, including benzoyl chloride, propylamine, and mannose. The process involves several steps, including the protection of mannose with a benzyl group, the reaction of benzoyl chloride with propylamine, and the deprotection of the benzyl group. The final product is purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
BMBP has been studied extensively for its potential applications in scientific research. One of the primary uses of BMBP is in the study of protein-protein interactions. BMBP has been shown to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their functions and interactions. BMBP has also been used in the development of new drugs and therapies, as it can be used to target specific proteins and enzymes that are involved in disease processes.
特性
CAS番号 |
119188-97-5 |
|---|---|
分子式 |
C29H37NO14 |
分子量 |
627.6 g/mol |
IUPAC名 |
4-benzoyl-N-[1,3-bis[[(2R,3R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy]-2-tritiopropan-2-yl]-N-tritiobenzamide |
InChI |
InChI=1S/C29H37NO14/c31-10-20(35)25(40)27(22(37)12-33)43-14-19(15-44-28(23(38)13-34)26(41)21(36)11-32)30-29(42)18-8-6-17(7-9-18)24(39)16-4-2-1-3-5-16/h1-11,19-23,25-28,33-38,40-41H,12-15H2,(H,30,42)/t20-,21-,22-,23-,25-,26-,27-,28-/m1/s1/i19T/hT |
InChIキー |
BSTDRJRJBYFKIU-IOOKBIAFSA-N |
異性体SMILES |
[3H]C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)N([3H])C(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
その他のCAS番号 |
119188-97-5 |
同義語 |
2-N-(4-benzoyl)benzoyl-1,3-bis(mannos-4-yloxy)-2-propylamine BB-BMPA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)

![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)





![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)
